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Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic
methodologies of 0-Cresidine (2-Methoxy-5-methylaniline). Catering to researchers, scientists,
and professionals in drug development and chemical synthesis, this document traces the
journey of o-Cresidine from its initial isolation in the late 19th century to the refined synthetic
protocols employed today. We will delve into the foundational principles behind various
synthetic routes, offering detailed experimental procedures and exploring the evolution of its
applications, primarily as a crucial intermediate in the dye and pigment industry. This guide
aims to bridge historical context with modern practical expertise, providing a robust resource for
the scientific community.

Introduction: The Significance of a Versatile
Intermediate

o-Cresidine, systematically known as 2-Methoxy-5-methylaniline, is an aromatic amine that has
carved a significant niche in the landscape of industrial organic chemistry. Its molecular
structure, featuring a methoxy and a methyl group on an aniline backbone, imparts unique
chemical properties that make it a valuable precursor in the synthesis of a variety of complex
organic molecules.

While its primary application has historically been in the manufacturing of azo dyes and
pigments, the functional groups present in o-Cresidine also make it a molecule of interest for
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further chemical elaboration in other fields, including pharmaceuticals and materials science.
Understanding its synthesis is not merely an academic exercise but a gateway to harnessing its
potential in various applications. This guide will provide an in-depth exploration of its origins
and the chemical ingenuity that has gone into its production over the past century.

The Dawn of a New Dye Intermediate: The Discovery
of o-Cresidine

The latter half of the 19th century was a period of explosive growth in synthetic organic
chemistry, largely driven by the burgeoning dye industry. The quest for new, vibrant, and stable
colorants spurred chemists to explore the reactions of aromatic compounds, particularly amines
and their derivatives. It was within this fervent scientific climate that o-Cresidine was first
brought to light.

The initial synthesis of this compound, then referred to as "cresidine," is credited to Hofmann
and Miller in 1881.[1][2] Their work was documented in the prestigious journal Berichte der
deutschen chemischen Gesellschaft.[1][2] This discovery was a direct consequence of the
systematic investigation of the derivatives of coal tar, which was the primary feedstock for the
organic chemical industry at the time. The ability to introduce methoxy and amino functionalities
onto a toluene framework opened up new avenues for the synthesis of novel dye structures.

The initial synthesis by Hofmann and Miller laid the groundwork for future investigations into the
reactivity and potential applications of o-Cresidine. Early work following its discovery focused
on exploring its substitution patterns, with the preparation of nitro and chloro derivatives being
among the first to be reported.[1][2]

Synthetic Methodologies: From Historical Routes to
Modern Industrial Processes

The synthesis of o-Cresidine has evolved significantly since its inception. While the
foundational chemistry remains, modern methodologies prioritize efficiency, safety, and
environmental considerations. This section details the key synthetic pathways, providing both
the historical context and step-by-step protocols for contemporary methods.
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The Foundational Approach: Synthesis from m-Nitro-p-

cresol

One of the earliest and most straightforward conceptual routes to o-Cresidine involves a two-

step process starting from m-nitro-p-cresol. This method highlights fundamental organic

transformations: methylation followed by reduction.

Reaction Pathway:

Step 1: Methylation

' m-Nitro-p-cresol '

(CH3)2S04 / Base

Y

G—Methyl-Z-nitroanisola

Step 2: Reduction

G—MethyI—Z—nitroanisola

Fe|/ HCI or H2 / Catalyst

y

o-Cresidine
(2-Methoxy-5-methylaniline)

Click to download full resolution via product page

Caption: Synthesis of o-Cresidine from m-nitro-p-cresol.

Experimental Protocol:

Step 1: Methylation of m-Nitro-p-cresol to 4-Methyl-2-nitroanisole

» Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a

dropping funnel, and a reflux condenser, dissolve m-nitro-p-cresol in a suitable solvent such

as ethanol or acetone.

» Base Addition: Add a stoichiometric equivalent of a base, such as sodium hydroxide or

potassium carbonate, to the solution to form the corresponding phenoxide.

» Methylating Agent: Slowly add dimethyl sulfate from the dropping funnel. The reaction is

exothermic, and the temperature should be maintained between 40-50 °C.
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o Reaction Completion: After the addition is complete, heat the mixture to reflux for 2-3 hours
to ensure complete methylation.

o Work-up: Cool the reaction mixture and pour it into a large volume of cold water. The
product, 4-methyl-2-nitroanisole, will precipitate as a solid.

« Purification: Filter the solid, wash with water until the washings are neutral, and then
recrystallize from ethanol to obtain pure 4-methyl-2-nitroanisole.

Step 2: Reduction of 4-Methyl-2-nitroanisole to o-Cresidine

e Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the
synthesized 4-methyl-2-nitroanisole in a mixture of water and ethanol.

e Reducing Agent: Add iron powder and a catalytic amount of hydrochloric acid. The reaction is
highly exothermic.

o Reaction Progression: Heat the mixture to reflux with vigorous stirring. The reaction progress
can be monitored by the disappearance of the yellow color of the nitro compound.

» Basification: Once the reaction is complete, add a concentrated solution of sodium hydroxide
to precipitate iron oxides and liberate the free amine.

« |solation: Steam distill the mixture to isolate the o-Cresidine. The product will distill over with
the steam.

 Purification: Extract the distillate with a suitable organic solvent like diethyl ether or
dichloromethane. Dry the organic layer over anhydrous sodium sulfate, and remove the
solvent by rotary evaporation. The crude product can be further purified by vacuum
distillation.

A Modern Industrial Route: Multi-step Synthesis from 4-
Chlorotoluene

For large-scale industrial production, economic viability and the availability of starting materials
are paramount. A common modern route starts from the readily available 4-chlorotoluene. This
multi-step synthesis is a prime example of strategic functional group transformations.
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Reaction Pathway:
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Caption: Industrial synthesis of o-Cresidine from 4-chlorotoluene.
Experimental Protocol:
Step 1: Nitration of 4-Chlorotoluene

o Reaction Setup: In a nitrating vessel, cool a mixture of concentrated sulfuric acid and fuming
nitric acid to 0-5 °C.

o Substrate Addition: Slowly add 4-chlorotoluene to the nitrating mixture while maintaining the
low temperature.

» Reaction: Stir the mixture for several hours at a controlled temperature to ensure the desired
nitration occurs primarily at the 3-position.
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e Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 4-chloro-3-
nitrotoluene, will precipitate.

 Purification: Filter the solid, wash thoroughly with water, and recrystallize from a suitable
solvent.

Step 2: Methoxylation of 4-Chloro-3-nitrotoluene

e Reaction Setup: Prepare a solution of sodium methoxide in methanol in a reaction vessel
equipped for heating under reflux.

¢ Nucleophilic Substitution: Add the 4-chloro-3-nitrotoluene to the sodium methoxide solution.

o Reaction: Heat the mixture to reflux. The activated chlorine atom is displaced by the
methoxide ion.

« |solation: After the reaction is complete, cool the mixture and add water to precipitate the
product, 4-methoxy-2-nitrotoluene.

« Purification: Filter and wash the product.
Step 3: Catalytic Hydrogenation of 4-Methoxy-2-nitrotoluene

e Reaction Setup: In a high-pressure autoclave, dissolve 4-methoxy-2-nitrotoluene in a solvent
such as methanol or ethanol.

o Catalyst: Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon
(Pd/C).

e Hydrogenation: Pressurize the autoclave with hydrogen gas and heat the mixture. The
reaction is monitored by the uptake of hydrogen.

e Work-up: Once the reaction is complete, cool the vessel, and filter off the catalyst.

 Purification: Remove the solvent under reduced pressure. The resulting crude o-Cresidine
can be purified by vacuum distillation.
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Physicochemical Properties and Spectroscopic
Characterization

The identity and purity of synthesized o-Cresidine are confirmed through a combination of
physical and spectroscopic data.

Property Value

IUPAC Name 2-Methoxy-5-methylaniline

CAS Number 120-71-8

Molecular Formula CsH11NO

Molar Mass 137.18 g/mol

Appearance White to off-white crystalline solid
Melting Point 51.5°C

Boiling Point 235 °C

Spectroscopic Data:

e 1H NMR: The proton NMR spectrum of o-Cresidine is characterized by distinct signals
corresponding to the aromatic protons, the methyl group protons, the methoxy group
protons, and the amine protons. The splitting patterns of the aromatic protons provide
information about their substitution pattern on the benzene ring.

e 13C NMR: The carbon NMR spectrum shows characteristic peaks for the aromatic carbons,
the methyl carbon, and the methoxy carbon.

« Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the
N-H stretching of the primary amine (around 3300-3500 cm~1), C-H stretching of the
aromatic and aliphatic groups, and C-O stretching of the methoxy group.

e Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the
molecular weight of o-Cresidine. The fragmentation pattern can provide further structural
information.
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Applications and Significance in the Chemical
Industry

The primary and most significant application of o-Cresidine is as an intermediate in the
synthesis of azo dyes and pigments. The amine group can be readily diazotized and then
coupled with various aromatic compounds to produce a wide range of colors.

A notable example is its use in the production of Allura Red AC, a widely used red food
coloring. The synthesis involves the diazotization of cresidine sulfonic acid (derived from o-
Cresidine) and its subsequent coupling with 2-naphthol-6-sulfonic acid.

Beyond dyes, the reactivity of the amine and the aromatic ring of o-Cresidine allows for its use
as a building block in the synthesis of other specialty chemicals and potential pharmaceutical
intermediates.

Conclusion

From its discovery in the late 19th century to its established role in modern industrial chemistry,
o-Cresidine exemplifies the enduring importance of aromatic amines. The evolution of its
synthesis reflects the broader advancements in organic chemistry, moving towards more
efficient, scalable, and sustainable processes. This guide has provided a comprehensive
technical overview of its history, synthesis, and characterization, intended to serve as a
valuable resource for researchers and professionals in the chemical sciences. The foundational
knowledge of its chemistry continues to be relevant for the innovation of new materials and
molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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